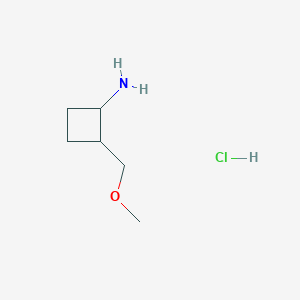

2-(Methoxymethyl)cyclobutan-1-amine hydrochloride

CAS No.: 1803609-45-1

Cat. No.: VC2896042

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803609-45-1 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | 2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H |

| Standard InChI Key | RLNWNMHXJFSLNO-UHFFFAOYSA-N |

| SMILES | COCC1CCC1N.Cl |

| Canonical SMILES | COCC1CCC1N.Cl |

Introduction

Chemical Identity and Fundamental Characteristics

2-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclic organic compound characterized by a four-membered cyclobutane ring with two key functional groups: a primary amine (-NH₂) at the 1-position and a methoxymethyl (-CH₂OCH₃) group at the 2-position . The compound exists in multiple stereochemical configurations, with the cis isomer being of particular interest in research and applications. This compound is formally classified as a hydrochloride salt, which enhances its water solubility compared to its free base form.

Basic Identification Data

The compound is identified by the following characteristics:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1820583-44-5 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Stereochemical Configuration | (1R,2S) for specific isomer |

| IUPAC Name | (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |

| InChI Key | RLNWNMHXJFSLNO-KGZKBUQUSA-N |

The compound is also known by several synonyms, including cis-2-(Methoxymethyl)cyclobutanamine hydrochloride and (1R,2S)-2-(Methoxymethyl)cyclobutanamine hydrochloride .

Structural Features and Physical Properties

Structural Configuration

The cyclobutane ring in 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride adopts a slightly puckered conformation to minimize ring strain, which is characteristic of four-membered carbocyclic compounds . The cis configuration refers to the relative orientation of the amine and methoxymethyl substituents on the same side of the cyclobutane ring plane .

Physical Properties

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it suitable for various biological and pharmaceutical applications. The physical properties of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride include:

| Property | Characteristic |

|---|---|

| Physical State | Crystalline solid |

| Solubility | Highly soluble in water, methanol, and other polar solvents |

| Melting Point | Characteristic of hydrochloride salts (typically >200°C) |

| Stability | Stable under standard laboratory conditions |

| Hygroscopicity | Moderate to high (common for amine hydrochlorides) |

The salt formation stabilizes the amine functionality, reducing its reactivity and improving its shelf life under typical storage conditions.

Chemical Reactivity and Reaction Profiles

Amine Functionality Reactions

The primary amine group in 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride serves as a versatile nucleophilic center for various chemical transformations. This functionality can participate in numerous reactions, including:

-

Nucleophilic substitution reactions with electrophiles

-

Condensation reactions with aldehydes and ketones

-

Amide bond formation with carboxylic acids and their derivatives

-

Sulfonamide formation with sulfonyl chlorides

-

Reductive amination reactions with carbonyl compounds

Methoxymethyl Group Reactivity

The methoxymethyl substituent contains an ether linkage that can undergo specific transformations:

-

Cleavage under acidic conditions to generate hydroxymethyl derivatives

-

Coordination with Lewis acids through the oxygen atom

-

Participation in directed metallation reactions

Cyclobutane Ring Properties

The strained cyclobutane ring provides unique reactivity patterns:

-

Ring-opening reactions under specific conditions

-

Directing effects on the stereochemistry of adjacent reactions

-

Conformational constraints that affect reaction pathways and selectivity

Synthesis Methodologies

Laboratory-Scale Synthesis

The synthesis of 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves a multi-step approach starting from appropriate cyclobutane precursors. Key synthetic routes may include:

-

Functionalization of cyclobutanone derivatives followed by reductive amination

-

Cycloaddition reactions to construct the cyclobutane ring with appropriate substituents

-

Functional group modifications of pre-existing cyclobutane derivatives

-

Stereoselective transformations to control the relative configuration of substituents

Industrial Production Considerations

For larger-scale production, synthesis methods are optimized for efficiency, yield, and purity:

-

Continuous flow processes may be employed to enhance reaction control

-

High-throughput screening techniques help identify optimal reaction conditions

-

Specialized purification protocols ensure high-quality final products

-

Crystallization conditions are refined to yield consistent salt formation

Applications in Research and Industry

Synthetic Building Block Applications

2-(Methoxymethyl)cyclobutan-1-amine hydrochloride serves as a valuable building block in organic synthesis for several reasons:

-

The rigid cyclobutane framework provides conformational constraints useful in structure-activity relationship studies

-

The primary amine functionality allows for diverse chemical transformations

-

The stereochemical configuration can influence reaction outcomes and product properties

Medicinal Chemistry Applications

In pharmaceutical research, this compound offers significant potential:

-

As a precursor in drug development for synthesizing pharmaceutical compounds

-

For creating structured analogs with specific biological activities

-

In the development of peptidomimetics and other biologically active molecules

-

For exploring structure-activity relationships in drug discovery programs

Materials Science Applications

The compound may contribute to materials science in several ways:

-

As a component in specialized polymers with unique properties

-

In the development of chiral materials for specific applications

-

As a precursor for materials with controlled molecular architectures

Comparative Analysis with Structurally Related Compounds

Comparison with 1-(Methoxymethyl)cyclobutan-1-amine

The positional isomer 1-(Methoxymethyl)cyclobutan-1-amine (CID 53407227) differs significantly from 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride in several key aspects:

| Feature | 2-(Methoxymethyl)cyclobutan-1-amine HCl | 1-(Methoxymethyl)cyclobutan-1-amine |

|---|---|---|

| Substituent Position | Methoxymethyl at C-2 position | Methoxymethyl at C-1 position |

| Amine Type | Primary amine at C-1 position | Primary amine at C-1 position (same carbon as methoxymethyl) |

| Molecular Weight | 151.63 g/mol (as HCl salt) | 115.17 g/mol (free base) |

| Stereochemistry | Potential for stereoisomers | No stereocenter at substituted carbon |

| Salt Form | Hydrochloride salt | Free base form |

The positional difference significantly impacts the three-dimensional structure, reactivity profile, and potential applications of these compounds .

Structure-Property Relationships

The positional arrangement of functional groups on the cyclobutane ring creates distinctive molecular shapes and reactivity patterns:

-

The 2-substituted pattern in 2-(Methoxymethyl)cyclobutan-1-amine hydrochloride creates a defined stereochemical relationship between the amine and methoxymethyl groups

-

The 1-substituted pattern in 1-(Methoxymethyl)cyclobutan-1-amine places both functional groups on the same carbon, eliminating stereochemical complexity at that position

-

These differences affect physical properties, reactivity, and potential biological interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume